molecular formula C7H14ClNO2 B13593493 2-Amino-4-cyclopropylbutanoicacidhydrochloride

2-Amino-4-cyclopropylbutanoicacidhydrochloride

Cat. No.: B13593493
M. Wt: 179.64 g/mol
InChI Key: UFZXLHULLTZOAJ-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopropylbutanoicacidhydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group and a cyclopropyl group attached to a butanoic acid backbone, with the hydrochloride salt form enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyclopropylbutanoicacidhydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Amino Group Introduction: The amino group is introduced via amination reactions, often using ammonia or amines under suitable conditions.

    Butanoic Acid Backbone Construction: The butanoic acid backbone is constructed through various organic synthesis techniques, such as chain elongation or functional group transformations.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyclopropylbutanoicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the amino or cyclopropyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of cyclopropyl alcohols or amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

2-Amino-4-cyclopropylbutanoicacidhydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclopropylbutanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,4,4-trifluorobutanoic acid: Similar structure but with trifluoromethyl group instead of cyclopropyl.

    2-Amino-4-methylbutanoic acid: Similar structure but with a methyl group instead of cyclopropyl.

Uniqueness

2-Amino-4-cyclopropylbutanoicacidhydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

2-amino-4-cyclopropylbutanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c8-6(7(9)10)4-3-5-1-2-5;/h5-6H,1-4,8H2,(H,9,10);1H

InChI Key

UFZXLHULLTZOAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCC(C(=O)O)N.Cl

Origin of Product

United States

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